molecular formula C16H14ClN5O2 B2912012 8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 893367-05-0

8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2912012
CAS No.: 893367-05-0
M. Wt: 343.77
InChI Key: BRRRSDAUUSDCPQ-UHFFFAOYSA-N
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Description

8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorophenyl group and three methyl groups attached to the imidazo[2,1-f]purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorophenyl-substituted precursor, the reaction may proceed through a series of steps involving alkylation, cyclization, and purification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific details of industrial methods are often proprietary and tailored to the requirements of the production facility .

Chemical Reactions Analysis

Types of Reactions

8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds .

Mechanism of Action

The mechanism of action of 8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with various substitutions on the purine ring. Examples include:

Uniqueness

What sets 8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione apart is its unique combination of a chlorophenyl group and three methyl groups, which confer distinct chemical and biological properties. This specific structure may enhance its stability, reactivity, or interaction with biological targets compared to other purine derivatives .

Properties

IUPAC Name

6-(3-chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-6-4-5-10(17)7-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRRSDAUUSDCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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